![molecular formula C23H20FN3O2S2 B11516583 4-{[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]methyl}benzenesulfonamide](/img/structure/B11516583.png)
4-{[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]methyl}benzenesulfonamide
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Overview
Description
4-{[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a thiazole ring, a sulfonamide group, and fluorophenyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the fluorophenyl and methylphenyl groups. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, are tailored to optimize reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
4-{[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a pharmaceutical agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine: The compound’s potential medicinal properties are investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and sulfonamide group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
2-(Difluoromethoxy)aniline: An aniline derivative with difluoromethoxy substituents, used in various chemical applications.
Uniqueness
4-{[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE is unique due to its combination of a thiazole ring, sulfonamide group, and specific aromatic substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H20FN3O2S2 |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-[[2-(4-fluorophenyl)imino-4-(4-methylphenyl)-1,3-thiazol-3-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C23H20FN3O2S2/c1-16-2-6-18(7-3-16)22-15-30-23(26-20-10-8-19(24)9-11-20)27(22)14-17-4-12-21(13-5-17)31(25,28)29/h2-13,15H,14H2,1H3,(H2,25,28,29) |
InChI Key |
WZZZVGDBKIUZHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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